(1R)-2-bromo-1-(3-bromophenyl)ethanol
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Overview
Description
(1R)-2-bromo-1-(3-bromophenyl)ethan-1-ol is an organic compound that belongs to the class of brominated phenyl ethanols It is characterized by the presence of two bromine atoms, one attached to the phenyl ring and the other to the ethan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2-bromo-1-(3-bromophenyl)ethan-1-ol can be achieved through several methods. One common approach involves the bromination of 1-(3-bromophenyl)ethanol. This reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
On an industrial scale, the production of (1R)-2-bromo-1-(3-bromophenyl)ethan-1-ol may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can help in achieving high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(1R)-2-bromo-1-(3-bromophenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The bromine atoms can be reduced to form the corresponding phenyl ethanol.
Substitution: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be employed.
Major Products Formed
Oxidation: Formation of 2-bromo-1-(3-bromophenyl)ethanone.
Reduction: Formation of 1-(3-bromophenyl)ethanol.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(1R)-2-bromo-1-(3-bromophenyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R)-2-bromo-1-(3-bromophenyl)ethan-1-ol involves its interaction with specific molecular targets. The bromine atoms and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
(1S)-2-bromo-1-(3-bromophenyl)ethan-1-ol: The enantiomer of the compound with similar properties but different stereochemistry.
2-bromo-1-(4-bromophenyl)ethan-1-ol: A regioisomer with the bromine atom on the para position of the phenyl ring.
2-chloro-1-(3-bromophenyl)ethan-1-ol: A halogenated analog with chlorine instead of bromine.
Uniqueness
(1R)-2-bromo-1-(3-bromophenyl)ethan-1-ol is unique due to its specific stereochemistry and the presence of two bromine atoms, which confer distinct reactivity and potential biological activity. Its unique structure makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C8H8Br2O |
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Molecular Weight |
279.96 g/mol |
IUPAC Name |
(1R)-2-bromo-1-(3-bromophenyl)ethanol |
InChI |
InChI=1S/C8H8Br2O/c9-5-8(11)6-2-1-3-7(10)4-6/h1-4,8,11H,5H2/t8-/m0/s1 |
InChI Key |
GWBCVCDOHLICHZ-QMMMGPOBSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)[C@H](CBr)O |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(CBr)O |
Origin of Product |
United States |
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